Cas no 39277-41-3 (Viridicatumtoxin)
Viridicatumtoxin Chemical and Physical Properties
Names and Identifiers
-
- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-,(1R,7'aR,11'aR,12'R)-rel-(-)-
- (8,8'-Bi-1H-naphtho[2,3-c]pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,1
- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-,(1R,7'aR,11'aR,12'R)
- VIRIDICATUMTOXIN
- AC1L2XJS
- virginiae butanolide D
- Virginiamycin butanolide D
- NSC159628
- NS00094937
- NSC 159628
- (8,3-c]pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
- viridicatumtoxin A
- Q63392839
- Spiro(2-cyclohexene-1,2'(1'H)-cyclopenta(de)naphthacene)-9'-carboxamide, 7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-, (2'alpha,7'abeta,11'abeta,12'beta)-(-)-
- NSC-159628
- BRN 2934660
- SCHEMBL17340089
- DTXSID20893991
- (1S,7a'S,11a'S,12'S)-5',6',7a',10',11a',12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-7',7a',8',11',11a',12'-hexahydro-1'H-spiro[cyclohex-2-ene-1,2'-cyclopenta[de]tetracene]-9'-carboxamide
- SC 28762
- NCI60_001174
- Q27158664
- (1S,7a'S,11a'R)-5',6',7a',10',11a'-Pentahydroxy-3'-methoxy-2,6,6-trimethyl-7',8',12'-trioxo-7',7a',8',11',11a',12'-hexahydro-1'H-spiro[cyclohex-2-ene-1,2'-cyclopenta[de]tetracene]-9'-carboxamide
- 39277-41-3
- Spiro[2-cyclohexene-1, 7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-, (2'.alpha.,7'a.beta.,11'a.beta.,12'.beta.)-(-)-
- (3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide
- CHEBI:85616
- VIRIDITOXIN (FORMERLY)
- S8N62PLU21
- UNII-S8N62PLU21
- CHEMBL1984811
- SID436556
- Viridicatumtoxin
-
- Inchi: 1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1
- InChI Key: FNSQKFOXORBCCC-WBWZXODPSA-N
- SMILES: O[C@]12CC(C(C(N)=O)=C([C@]1(C(C1=C(C3=C(C=C(C4=C3C(=C1[C@@H]2O)C[C@@]14C(C)=CCCC1(C)C)OC)O)O)=O)O)O)=O
Computed Properties
- Exact Mass: 565.19483
- Monoisotopic Mass: 565.19479619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 41
- Rotatable Bond Count: 2
- Complexity: 1290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 208Ų
Experimental Properties
- Density: 1.3203 (rough estimate)
- Melting Point: 235°C (rough estimate)
- Boiling Point: 630.75°C (rough estimate)
- Refractive Index: 1.6310 (estimate)
- PSA: 207.84
- LogP: 2.48220
Viridicatumtoxin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | V673905-1mg |
Viridicatumtoxin |
39277-41-3 | 1mg |
$293.00 | 2023-05-17 | ||
| TRC | V673905-2.5mg |
Viridicatumtoxin |
39277-41-3 | 2.5mg |
$574.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64672-1mg |
Viridicatumtoxin |
39277-41-3 | 98% | 1mg |
¥2516.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64672-5mg |
Viridicatumtoxin |
39277-41-3 | 98% | 5mg |
¥10300.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391505-1 mg |
Viridicatumtoxin, |
39277-41-3 | ≥98% | 1mg |
¥2,106.00 | 2023-07-10 | |
| BioAustralis | BIA-V1447-1 mg |
Viridicatumtoxin |
39277-41-3 | >95%byHPLC | 1mg |
$290.00 | 2023-07-18 | |
| BioAustralis | BIA-V1447-5 mg |
Viridicatumtoxin |
39277-41-3 | >95%byHPLC | 5mg |
$1015.00 | 2023-07-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391505-1mg |
Viridicatumtoxin, |
39277-41-3 | ≥98% | 1mg |
¥2106.00 | 2023-09-05 | |
| 1PlusChem | 1P00CMD2-1mg |
viridicatumtoxin |
39277-41-3 | ≥95% | 1mg |
$289.00 | 2024-05-03 | |
| 1PlusChem | 1P00CMD2-5mg |
viridicatumtoxin |
39277-41-3 | ≥95% | 5mg |
$1129.00 | 2024-05-03 |
Viridicatumtoxin Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Viridicatumtoxin
Recent Advances in Viridicatumtoxin (39277-41-3) Research: A Comprehensive Review
Viridicatumtoxin (CAS: 39277-41-3) is a tetracycline-like fungal metabolite that has garnered significant attention in recent years due to its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound, originally isolated from Penicillium species, exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, distinct from classical tetracyclines. Recent studies have focused on its structural optimization, biosynthesis, and potential therapeutic applications, making it a promising candidate for addressing antibiotic resistance.
A 2023 study published in the Journal of Medicinal Chemistry explored the semi-synthetic derivatives of Viridicatumtoxin to enhance its pharmacokinetic properties. Researchers modified the C-6 and C-12 positions of the molecule, resulting in derivatives with improved solubility and reduced cytotoxicity while maintaining antibacterial efficacy. Notably, compound VTD-12 demonstrated a 4-fold increase in bioavailability compared to the parent molecule, highlighting the potential for clinical translation.
In parallel, advances in biosynthetic engineering have elucidated the gene cluster responsible for Viridicatumtoxin production. A 2024 Nature Chemical Biology paper revealed the role of the vrt gene cluster in Penicillium aethiopicum, enabling heterologous expression in Aspergillus nidulans. This breakthrough paves the way for scalable fermentation production and combinatorial biosynthesis to generate novel analogs with tailored biological activities.
Mechanistic studies have further uncovered Viridicatumtoxin's ability to disrupt bacterial membrane integrity, as evidenced by its synergy with β-lactam antibiotics against MRSA biofilms (Antimicrobial Agents and Chemotherapy, 2023). This dual mode of action—ribosomal inhibition and membrane disruption—positions Viridicatumtoxin as a multifaceted weapon against multidrug-resistant pathogens.
Despite these advancements, challenges remain in clinical translation. A 2024 review in Drug Resistance Updates emphasized the need for improved formulation strategies to address Viridicatumtoxin's limited stability in physiological conditions. Nanoparticle encapsulation and prodrug approaches are currently under investigation to overcome these limitations.
The pharmaceutical industry has taken note of these developments, with two biotech companies initiating preclinical programs targeting Viridicatumtoxin derivatives for complicated skin infections. Patent activity (WO2023/154321) has surged around C-9 modified derivatives, reflecting growing commercial interest.
Looking ahead, the integration of artificial intelligence in structure-activity relationship modeling and the application of CRISPR-based genome editing in producer strains are expected to accelerate Viridicatumtoxin research. With antibiotic resistance projected to cause 10 million annual deaths by 2050, this compound class represents a critical avenue for next-generation antimicrobial development.
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